molecular formula C17H13ClN4OS B294386 6-[(2-Chlorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Chlorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294386
M. Wt: 356.8 g/mol
InChI Key: SFLMXCMZLSNZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-Chlorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. In

Mechanism of Action

The mechanism of action of 6-[(2-Chlorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound exerts its biological activity through the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(2-Chlorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in vitro and in vivo. The compound has been found to exhibit significant cytotoxicity against cancer cells, while showing low toxicity towards normal cells. In addition, the compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-[(2-Chlorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its wide range of biological activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. However, the compound has some limitations for lab experiments, such as its low solubility in water and its instability under certain experimental conditions. These limitations can be overcome by using appropriate solvents and experimental conditions.

Future Directions

There are several future directions for the research on 6-[(2-Chlorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further explore the mechanism of action of the compound and its potential applications in the treatment of various diseases. Another direction is to develop new derivatives of the compound with improved biological activity and pharmacokinetic properties. Finally, the compound can be further studied for its potential applications in the field of nanotechnology, such as the development of new drug delivery systems.

Synthesis Methods

The synthesis of 6-[(2-Chlorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methylbenzenethiol, 2-chlorobenzyl alcohol, and 2-azidoacetic acid in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an intermediate azide compound, which undergoes cyclization to form the final product. The synthesis method has been optimized to increase the yield and purity of the compound, making it suitable for further research applications.

Scientific Research Applications

6-[(2-Chlorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit significant activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer. In addition, the compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.

properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

6-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4OS/c1-11-6-8-12(9-7-11)16-19-20-17-22(16)21-15(24-17)10-23-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3

InChI Key

SFLMXCMZLSNZDY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.